molecular formula C22H25N5O3 B12561917 N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide

N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide

Cat. No.: B12561917
M. Wt: 407.5 g/mol
InChI Key: QRIWYHRCWRFXHX-UHFFFAOYSA-N
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Description

N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring, a benzyl group, and a dimethylamino phenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide involves multiple steps. One common method starts with the regioselective alkylation of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form hydrazide . Subsequent reactions with carbon disulfide and potassium hydroxide yield oxadiazole, which undergoes further reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, carbon disulfide, potassium hydroxide, and ethyl bromoacetate . Reaction conditions vary depending on the desired product, with typical conditions involving refluxing in solvents like ethanol or dioxane .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and triazoles, which have significant pharmacological and chemical properties .

Scientific Research Applications

N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and enzyme functions.

    Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C22H25N5O3

Molecular Weight

407.5 g/mol

IUPAC Name

N-(4-amino-1-methyl-2,6-dioxo-5H-pyrimidin-5-yl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide

InChI

InChI=1S/C22H25N5O3/c1-25(2)17-11-9-15(10-12-17)13-18(28)27(14-16-7-5-4-6-8-16)19-20(23)24-22(30)26(3)21(19)29/h4-12,19H,13-14H2,1-3H3,(H2,23,24,30)

InChI Key

QRIWYHRCWRFXHX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(C(=NC1=O)N)N(CC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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